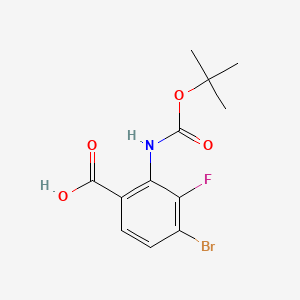
4-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound with the molecular formula C12H14BrNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination and Boc Protection: The amino group is introduced through a nucleophilic substitution reaction, followed by protection with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Formation of azido or alkoxy derivatives.
Deprotection: Free amine derivative.
Coupling: Biaryl compounds with various functional groups.
Scientific Research Applications
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application
Covalent Bond Formation: Reacting with nucleophilic sites on enzymes or receptors.
Non-Covalent Interactions: Engaging in hydrogen bonding, van der Waals forces, and π-π interactions with biological macromolecules.
These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorobenzoic acid: Lacks the Boc-protected amino group, making it less versatile for certain synthetic applications.
2-amino-4-bromo-3-fluorobenzoic acid: Contains a free amino group, which can be more reactive but less stable than the Boc-protected version.
4-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid:
Uniqueness
4-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and a Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
Molecular Formula |
C12H13BrFNO4 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-6(10(16)17)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
HTKYAYMNDFYSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















